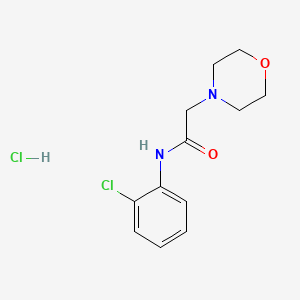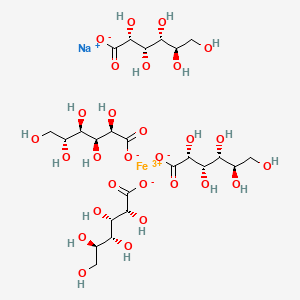
Ferrlecit 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrlecit 100 is synthesized by forming a complex between ferric ions and gluconate in an alkaline aqueous solution. The structural formula is considered to be [NaFe2O3(C6H11O7)(C12H22O11)5]n≈200 . The preparation involves dissolving ferric chloride in water, followed by the addition of sodium gluconate and sucrose. The solution is then adjusted to an alkaline pH to stabilize the complex.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and reaction vessels to ensure the proper formation of the ferric gluconate complex. The solution is filtered and sterilized before being packaged into ampules for intravenous injection. Each ampule contains 62.5 mg of elemental iron as the sodium salt of a ferric ion carbohydrate complex in an alkaline aqueous solution with approximately 20% sucrose .
Chemical Reactions Analysis
Types of Reactions: Ferrlecit 100 primarily undergoes complexation reactions where ferric ions form stable complexes with gluconate and sucrose. It does not typically undergo oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as ferric chloride, sodium gluconate, and sucrose. The reaction conditions include an alkaline pH to stabilize the complex and prevent precipitation of ferric hydroxide.
Major Products Formed: The major product formed is the sodium ferric gluconate complex, which is a stable macromolecular complex with an apparent molecular weight on gel chromatography of 289,000 – 440,000 daltons .
Scientific Research Applications
Ferrlecit 100 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat iron deficiency anemia in patients with chronic kidney disease undergoing hemodialysis . In biology, it is used to study iron metabolism and its role in various enzymatic processes. In chemistry, it serves as a model compound for studying complexation reactions and the stability of macromolecular complexes .
Mechanism of Action
The mechanism of action of Ferrlecit 100 involves the endocytosis of the complex by macrophages of the reticuloendothelial system. Within the endosome of the macrophage, lysosomes fuse with the endosome, creating an acidic environment that leads to the cleavage of the complex from iron. The iron is then incorporated into ferritin, transferrin, or hemoglobin . This process helps restore iron levels in the body, which is critical for normal hemoglobin synthesis and oxygen transport .
Comparison with Similar Compounds
Ferrlecit 100 can be compared with other intravenous iron replacement products such as ferric carboxymaltose (Injectafer), ferumoxytol (Feraheme), iron sucrose (Venofer), and low molecular weight iron dextran (INFeD) . Unlike these compounds, this compound is known for its stability and lower incidence of adverse reactions. Its unique macromolecular structure and high molecular weight contribute to its efficacy and safety profile .
List of Similar Compounds:- Ferric carboxymaltose (Injectafer)
- Ferumoxytol (Feraheme)
- Iron sucrose (Venofer)
- Low molecular weight iron dextran (INFeD)
This compound stands out due to its specific formulation and the stability of its ferric gluconate complex, making it a preferred choice for treating iron deficiency anemia in certain patient populations .
Properties
CAS No. |
77257-36-4 |
|---|---|
Molecular Formula |
C24H44FeNaO28 |
Molecular Weight |
859.4 g/mol |
IUPAC Name |
sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/4C6H12O7.Fe.Na/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h4*2-5,7-11H,1H2,(H,12,13);;/q;;;;+3;+1/p-4/t4*2-,3-,4+,5-;;/m1111../s1 |
InChI Key |
OZNJXEMJJHFYON-MLBGHZOFSA-J |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


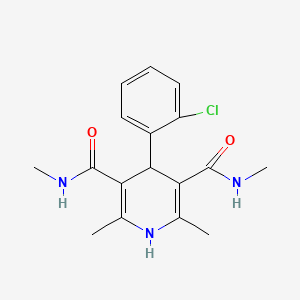

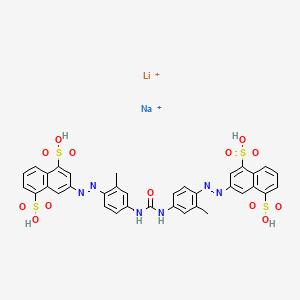
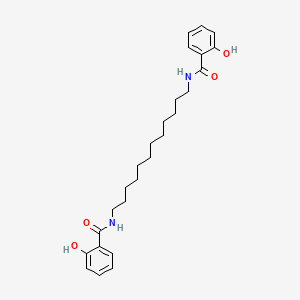
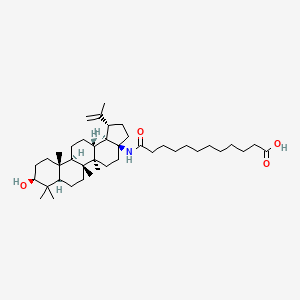
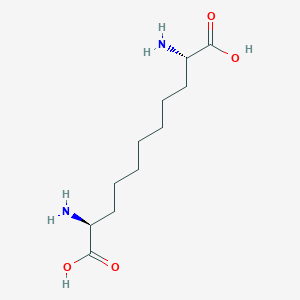
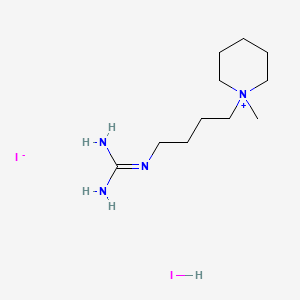

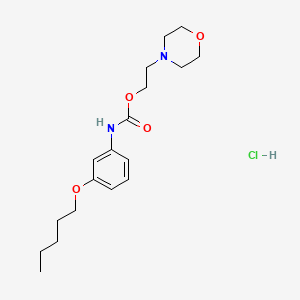

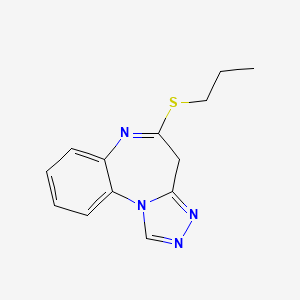
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
